molecular formula C24H20FNO5 B1390316 Fmoc-3-fluoro-DL-tyrosine CAS No. 1219389-96-4

Fmoc-3-fluoro-DL-tyrosine

Cat. No.: B1390316
CAS No.: 1219389-96-4
M. Wt: 421.4 g/mol
InChI Key: VNQUEERXNCSBHF-UHFFFAOYSA-N
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Description

Fmoc-3-fluoro-DL-tyrosine is a non-natural amino acid derivative of tyrosine. It is characterized by the presence of a fluoro-substituent and a N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Biochemical Analysis

Biochemical Properties

Fmoc-3-fluoro-DL-tyrosine plays a significant role in biochemical reactions due to its structural similarity to tyrosine. It interacts with various enzymes, proteins, and other biomolecules. For instance, tyrosine kinases can phosphorylate the tyrosine residue, altering the physical properties of peptides and proteins. This phosphorylation is crucial for signal transduction pathways. Additionally, this compound can serve as a precursor for the synthesis of iodinated thyroid hormones .

Cellular Effects

This compound influences various cellular processes. It can affect cell signaling pathways by serving as a substrate for tyrosine kinases, which phosphorylate the tyrosine residue. This phosphorylation can activate or deactivate signaling pathways, impacting gene expression and cellular metabolism. The compound’s role in these processes makes it valuable for studying cell function and signaling .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes and proteins. The Fmoc group is typically removed using a base such as pyridine, allowing the tyrosine residue to participate in biochemical reactions. The fluorine atom in the compound can influence its binding affinity and specificity for certain enzymes, potentially altering enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors to consider. It is generally stable under standard storage conditions but may degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, making it a valuable tool for in vitro and in vivo research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively participate in biochemical reactions without causing adverse effects. At higher doses, it may exhibit toxic effects, impacting cellular function and overall health. Studies have identified threshold effects, where the compound’s benefits are maximized without inducing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as tyrosine kinases and deiodinases, which are responsible for its phosphorylation and conversion to iodinated thyroid hormones. These interactions can influence metabolic flux and metabolite levels, highlighting the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These molecules help localize the compound to specific cellular compartments, ensuring its availability for biochemical reactions. The compound’s distribution can affect its localization and accumulation, impacting its overall activity .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects. The localization can impact the compound’s activity and function, making it essential to understand its distribution within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fmoc-3-fluoro-DL-tyrosine is typically synthesized through solid-phase peptide synthesis (SPPS)The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles as SPPS but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient production of the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions: Fmoc-3-fluoro-DL-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Fmoc-3-fluoro-DL-tyrosine has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of peptides and proteins with modified properties.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Utilized in drug discovery for the development of enzyme inhibitors and receptor modulators.

    Industry: Applied in the production of bioconjugates and functional materials.

Comparison with Similar Compounds

Uniqueness: Fmoc-3-fluoro-DL-tyrosine is unique due to the presence of the fluoro-substituent, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions and modifications are required .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluoro-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQUEERXNCSBHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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